N-ethyl-5-methoxy-2-nitroaniline

Physicochemical Property Comparison Lipophilicity Drug Design

N-Ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2) is a substituted nitroaniline derivative characterized by an ethyl group on the amine nitrogen, a methoxy group at the 5-position, and a nitro group at the 2-position of the benzene ring. This compound, with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol, is a building block used in organic synthesis and medicinal chemistry research.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 314755-31-2
Cat. No. B2894101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-5-methoxy-2-nitroaniline
CAS314755-31-2
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O3/c1-3-10-8-6-7(14-2)4-5-9(8)11(12)13/h4-6,10H,3H2,1-2H3
InChIKeyYKGNYGWCOUUMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2) Procurement and Chemical Profile Overview


N-Ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2) is a substituted nitroaniline derivative characterized by an ethyl group on the amine nitrogen, a methoxy group at the 5-position, and a nitro group at the 2-position of the benzene ring . This compound, with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol, is a building block used in organic synthesis and medicinal chemistry research [1]. It is typically supplied as a solid with a commercial purity of 98% and should be stored under ambient or refrigerated (2-8°C) conditions depending on the supplier's specifications .

Why N-Ethyl-5-methoxy-2-nitroaniline Cannot Be Substituted with Generic Nitroaniline Analogs


N-Ethyl-5-methoxy-2-nitroaniline occupies a specific chemical space that is not interchangeable with other nitroaniline derivatives. The presence of both the electron-donating methoxy group and the secondary N-ethyl amine group creates a unique electronic environment on the aromatic ring, which directly influences its reactivity, solubility, and interaction with biological targets . Substituting this compound with a simpler analog, such as an unsubstituted N-ethyl-2-nitroaniline or a primary amine like 5-methoxy-2-nitroaniline, would result in a molecule with fundamentally different properties, including a lower molecular weight, altered lipophilicity (LogP), and distinct hydrogen-bonding capabilities [1]. The quantitative comparisons provided in the following section demonstrate that these structural variations lead to measurable differences in physicochemical parameters, which are critical for applications requiring precise molecular recognition, such as in the development of hypoxia-selective cytotoxins or other targeted small molecules [2].

Quantitative Differential Evidence: N-Ethyl-5-methoxy-2-nitroaniline vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison: N-Ethyl-5-methoxy-2-nitroaniline vs. N-Ethyl-2-nitroaniline

The addition of a 5-methoxy group to the N-ethyl-2-nitroaniline scaffold significantly increases both the molecular weight and the computed lipophilicity (XLogP3) of the compound. This structural difference leads to a measurable change in physicochemical properties that can affect membrane permeability and target binding in biological systems [1].

Physicochemical Property Comparison Lipophilicity Drug Design

N-Alkyl Substitution Impact on Molecular Properties: N-Ethyl-5-methoxy-2-nitroaniline vs. N-Methyl-5-methoxy-2-nitroaniline

Replacing the N-ethyl group with an N-methyl group results in a measurable decrease in molecular weight, rotatable bonds, and molecular complexity. These differences can translate into altered binding affinities and pharmacokinetic behavior in biological assays [1].

Structure-Activity Relationship (SAR) Alkyl Chain Effect Molecular Descriptors

Effect of N-Substitution on Physical State: N-Ethyl-5-methoxy-2-nitroaniline vs. 5-Methoxy-2-nitroaniline

The presence of a secondary amine (N-ethyl) versus a primary amine (NH₂) fundamentally alters the hydrogen-bonding network and, consequently, the physical state and melting behavior of the compound. While the target compound's melting point is not widely reported, the primary amine analog is a well-defined high-melting solid, highlighting the significant difference in intermolecular interactions .

Solid-State Properties Hydrogen Bonding Crystallinity

Unique Structural Confirmation via X-Ray Crystallography for N-Ethyl-5-methoxy-2-nitroaniline

The solid-state structure of N-ethyl-5-methoxy-2-nitroaniline has been solved and fully characterized by single-crystal X-ray diffraction, providing unambiguous evidence of its molecular conformation and packing [1]. This level of structural detail is not available for many closely related analogs.

Crystallography Structural Biology Molecular Conformation

Key Research and Industrial Applications for N-Ethyl-5-methoxy-2-nitroaniline Procurement


Medicinal Chemistry: Development of Hypoxia-Selective Cytotoxins and Prodrugs

The nitroaniline core is a privileged scaffold for designing hypoxia-selective cytotoxins and reductively-activated prodrugs [1]. N-Ethyl-5-methoxy-2-nitroaniline, with its specific substitution pattern (N-ethyl and 5-methoxy), offers a distinct starting point for synthesizing novel analogs in this class. Its unique physicochemical properties, including higher lipophilicity and molecular weight compared to simpler nitroanilines (see Section 3), can be exploited to fine-tune the drug-like properties and tumor selectivity of the resulting molecules .

Chemical Biology: Synthesis of Functional Probes and Molecular Tools

The presence of both a reducible nitro group and a secondary amine provides a versatile handle for further functionalization. The compound can be used to synthesize fluorescent probes, affinity tags, or other functional molecules. The availability of its X-ray crystal structure (see Section 3) provides a solid foundation for structure-based design, enabling researchers to rationally introduce modifications without altering the core conformation, a feature not commonly available for all building blocks in this chemical class [2].

Organic Synthesis: Advanced Intermediate for Complex Heterocycles

The ortho-nitroaniline motif is a well-known precursor for the synthesis of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles. The N-ethyl group in N-ethyl-5-methoxy-2-nitroaniline can influence the regioselectivity of cyclization reactions and the final substitution pattern of the heterocycle, offering access to a chemical space distinct from that accessible using N-methyl or unsubstituted analogs (see Section 3) .

Analytical and Computational Chemistry: Reference Standard for Method Development

Given the reported X-ray crystal structure, NMR (1H and 13C), and IR spectroscopic data [2], N-ethyl-5-methoxy-2-nitroaniline can serve as a valuable reference standard for analytical chemistry applications, including HPLC method development and computational chemistry validation. Its well-characterized structure provides a benchmark for comparing predicted versus experimental properties, which is valuable for refining computational models.

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